molecular formula C10H10F4O2 B2800217 1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanol CAS No. 1443304-05-9

1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanol

Cat. No.: B2800217
CAS No.: 1443304-05-9
M. Wt: 238.182
InChI Key: PKVQZZJIKKEBFO-UHFFFAOYSA-N
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Description

1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanol is an organic compound with the molecular formula C10H10F4O2. It is characterized by the presence of a tetrafluoroethoxy group attached to a phenyl ring, which is further connected to an ethanol moiety. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Preparation Methods

The synthesis of 1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanol typically involves the reaction of 3-(1,1,2,2-tetrafluoroethoxy)phenyl derivatives with ethanol under controlled conditions. One common method includes the use of a high-pressure reactor where the reactants are combined and heated to specific temperatures to facilitate the reaction . Industrial production methods may involve continuous flow processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrafluoroethoxy group can enhance the compound’s binding affinity to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Properties

IUPAC Name

1-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F4O2/c1-6(15)7-3-2-4-8(5-7)16-10(13,14)9(11)12/h2-6,9,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVQZZJIKKEBFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC(C(F)F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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